molecular formula C24H33BCl2N2O4 B601153 Ixazomib Impurity 1 CAS No. 1201903-02-7

Ixazomib Impurity 1

Numéro de catalogue B601153
Numéro CAS: 1201903-02-7
Poids moléculaire: 495.26
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ixazomib Impurity 1 is a chemical compound present in small amounts in the Ixazomib drug substance . It has the chemical name: ®-2,5-dichloro-N- (2- ((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide .


Physical And Chemical Properties Analysis

Ixazomib Impurity 1 has a molecular weight of 495.26 . Unfortunately, the specific physical and chemical properties of Ixazomib Impurity 1 are not detailed in the available resources.

Applications De Recherche Scientifique

Ixazomib is a proteasome inhibitor used in the treatment of multiple myeloma (MM), a type of blood cancer. While the primary focus of ixazomib research is on its efficacy and safety in treating MM, understanding its impurities, such as Ixazomib Impurity 1, is crucial for drug development and manufacturing. This ensures the purity and quality of the drug, minimizing unwanted side effects and maximizing therapeutic efficiency. Research into ixazomib impurities also contributes to the development of analytical methods and stability studies, important aspects of pharmaceutical research.

Pharmacology and Efficacy of Ixazomib

Ixazomib acts by inhibiting the proteasome, a complex that degrades unwanted proteins within cells. This inhibition leads to an accumulation of proteins, causing cell cycle arrest and apoptosis, particularly in cancer cells, which are more sensitive to the disruption of protein homeostasis. The clinical data leading to the approval of ixazomib, its pharmacology, efficacy, and safety profile, demonstrate its role as an efficacious and well-tolerated treatment option for MM. Ixazomib's introduction as the first oral proteasome inhibitor offers a significant advantage in terms of patient convenience and adherence to therapy, especially over long-term treatment periods (Richardson et al., 2018).

Role of Ixazomib in Combination Therapies

Ixazomib's versatility extends to its use in various combination therapies across the MM treatment algorithm. It has shown efficacy in newly diagnosed MM, relapsed/refractory MM (RRMM), and as maintenance therapy. Combination therapies, including ixazomib, lenalidomide, and dexamethasone, have become a standard approach, offering a balance of efficacy and safety. Such combinations are particularly beneficial in 'poor prognosis' patients, highlighting the importance of ixazomib's role in broadening treatment options and improving patient outcomes (Bonnet & Moreau, 2017).

Propriétés

IUPAC Name

2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUIBVMGUKXODV-OPKBTAHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33BCl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ixazomib Impurity 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.